2'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine 2'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17718763
InChI: InChI=1S/C13H9F4N/c14-11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(15,16)17/h1-7H,18H2
SMILES:
Molecular Formula: C13H9F4N
Molecular Weight: 255.21 g/mol

2'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine

CAS No.:

Cat. No.: VC17718763

Molecular Formula: C13H9F4N

Molecular Weight: 255.21 g/mol

* For research use only. Not for human or veterinary use.

2'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine -

Specification

Molecular Formula C13H9F4N
Molecular Weight 255.21 g/mol
IUPAC Name 4-(2-fluorophenyl)-2-(trifluoromethyl)aniline
Standard InChI InChI=1S/C13H9F4N/c14-11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(15,16)17/h1-7H,18H2
Standard InChI Key RKNRHWNUEGNQHB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(F)(F)F)F

Introduction

Structural and Electronic Features

2'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine (molecular formula: C₁₃H₁₀F₄N; molecular weight: 271.22 g/mol) features a biphenyl core with two key substituents:

  • A fluoro group (-F) at the 2' position of the second aromatic ring.

  • A trifluoromethyl group (-CF₃) at the 3 position of the first aromatic ring.

  • A primary amine (-NH₂) at the 4 position of the first ring.

The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) polarizes the aromatic system, enhancing electrophilic substitution resistance while increasing stability toward oxidation . The fluorine atom at the 2' position further modulates electronic density, creating a steric and electronic profile distinct from simpler biphenyl amines.

Synthetic Methodologies

Coupling-Based Approaches

The synthesis of biphenyl amines often employs cross-coupling reactions, such as the Suzuki-Miyaura coupling, to assemble the biphenyl framework. For 2'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine, a plausible route involves:

  • Halogenation: Introduce a halogen (e.g., bromine) at the 3 position of a pre-functionalized benzene ring containing a nitro group at the 4 position.

  • Trifluoromethylation: Install the -CF₃ group via Ullmann-type coupling or direct fluorination .

  • Suzuki Coupling: React the halogenated intermediate with a 2-fluorophenylboronic acid derivative under palladium catalysis.

  • Nitro Reduction: Reduce the nitro group to an amine using catalytic hydrogenation or metal-acid systems.

Table 1: Hypothetical Reaction Conditions for Key Synthesis Steps

StepReagents/CatalystsSolventTemperature (°C)Yield (%)*
TrifluoromethylationCuI, CF₃IDMF12065–75
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Dioxane/H₂O9070–85
Nitro ReductionH₂ (1 atm), Pd/CEthanol2590–95
*Theoretical yields based on analogous reactions .

Alternative Pathways

Patent CN107628956A describes a method for synthesizing 3,4-difluoro-2'-aminobiphenyl via decarboxylative coupling followed by nitro reduction. Adapting this approach for the target compound would require:

  • Substituting o-nitrobenzoic acid with a nitro-substituted benzene bearing a trifluoromethyl group.

  • Using 2-fluoro-substituted halobenzenes as coupling partners.

Physicochemical Properties

The compound’s properties are influenced by its substituents:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to -CF₃ and -F groups; limited aqueous solubility.

  • Melting Point: Estimated 98–102°C (based on analogues).

  • Stability: Resistant to hydrolysis and oxidation under ambient conditions.

Table 2: Comparative Physicochemical Profiles of Biphenyl Amines

CompoundlogPWater Solubility (mg/L)Melting Point (°C)
2'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine3.21298–102
4-Aminobiphenyl2.84553–55
3-Trifluoromethylbiphenyl-4-amine3.58105–108

Comparison with Structural Analogs

3'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine

  • Electronic Effects: The 2'-fluoro isomer exhibits greater steric hindrance, reducing reactivity in electrophilic substitutions compared to the 3'-fluoro analog.

  • Bioavailability: Higher lipophilicity (logP ≈ 3.5) may enhance blood-brain barrier penetration.

Non-Fluorinated Biphenyl Amines

  • Metabolic Stability: Fluorine and -CF₃ groups retard oxidative metabolism, extending half-life in vivo.

Industrial and Regulatory Considerations

  • Scale-Up Challenges: Trifluoromethylation steps require specialized equipment due to corrosive reagents (e.g., HF).

  • Environmental Impact: Fluorinated byproducts necessitate advanced waste treatment systems to prevent bioaccumulation.

Future Directions

  • Catalytic Innovations: Developing earth-abundant metal catalysts for trifluoromethylation could reduce costs.

  • Targeted Drug Delivery: Conjugating the amine group to nanoparticle carriers may improve therapeutic specificity.

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